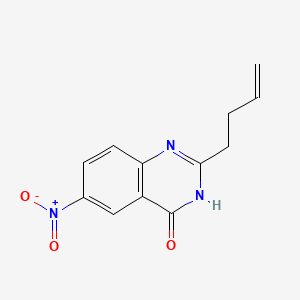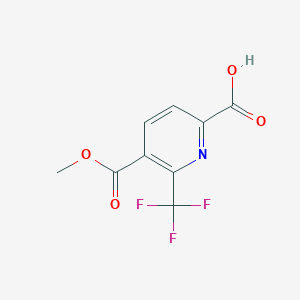amine, carbonic acid](/img/structure/B13463536.png)
[(6-Methoxypyridazin-3-yl)methyl](methyl)amine, carbonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methoxypyridazin-3-yl)methylamine; carbonic acid is a compound that combines a pyridazine derivative with a carbonic acid moiety. The pyridazine ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The methoxy group at position 6 and the methylamine group at position 3 further functionalize the pyridazine ring, making it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxypyridazin-3-yl)methylamine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Methylamine Group: The methylamine group can be attached through a reductive amination reaction, where the pyridazine derivative is reacted with formaldehyde and methylamine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of (6-methoxypyridazin-3-yl)methylamine may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(6-methoxypyridazin-3-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Substitution: The methoxy and methylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or methylamine hydrochloride.
Major Products Formed
Oxidation: N-oxides of the pyridazine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-methoxypyridazin-3-yl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (6-methoxypyridazin-3-yl)methylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
(6-methoxypyridazin-3-yl)methylamine can be compared with other similar compounds, such as:
6-methoxypyridin-3-amine: Similar in structure but lacks the methylamine group.
6-methoxy-3-pyridinylboronic acid: Contains a boronic acid group instead of the methylamine group.
3-amino-6-methoxypyridazine: Similar but with an amino group instead of the methylamine group.
Uniqueness
(6-methoxypyridazin-3-yl)methylamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C8H13N3O4 |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
carbonic acid;1-(6-methoxypyridazin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H11N3O.CH2O3/c1-8-5-6-3-4-7(11-2)10-9-6;2-1(3)4/h3-4,8H,5H2,1-2H3;(H2,2,3,4) |
Clave InChI |
IMUBOZHOADBFBV-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NN=C(C=C1)OC.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride](/img/structure/B13463458.png)
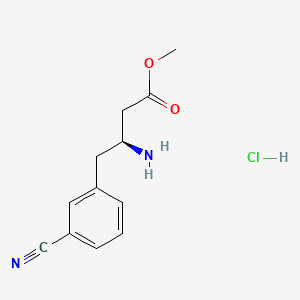
![Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13463478.png)
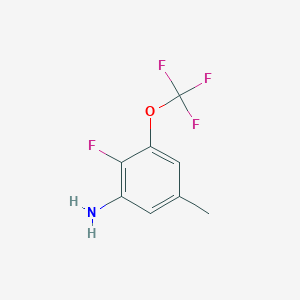
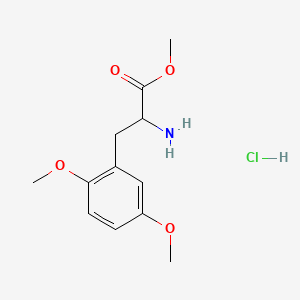

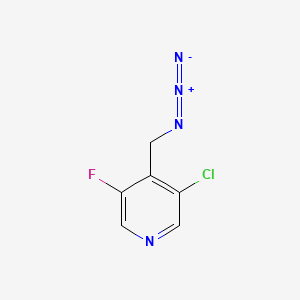
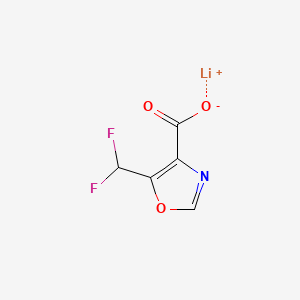
![3-[3-({3-[2-(2-azidoethoxy)ethoxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13463510.png)
![2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide](/img/structure/B13463523.png)
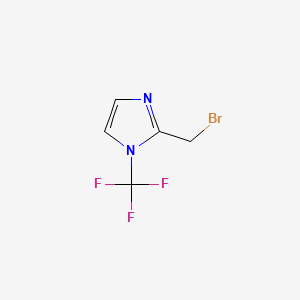
![2-{3,5-Dimethoxy-4-[(1,1,1-trifluoropropan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B13463535.png)
